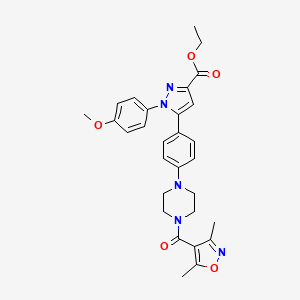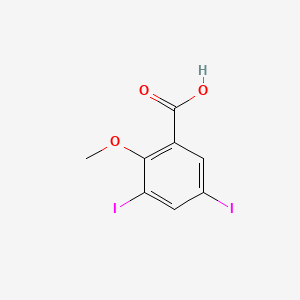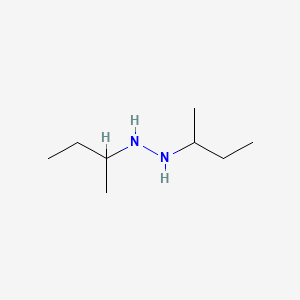
Hydrazine, 1,2-di-sec-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,2-di-sec-butyl- is an organic compound with the molecular formula C8H20N2 It is a derivative of hydrazine, where two sec-butyl groups are attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-di-sec-butyl- typically involves the reaction of hydrazine with sec-butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
N2H4+2R-Br→R2N2H2+2NaBr
where R represents the sec-butyl group.
Industrial Production Methods
Industrial production of Hydrazine, 1,2-di-sec-butyl- may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1,2-di-sec-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides like sec-butyl bromide and bases like sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, 1,2-di-sec-butyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism by which Hydrazine, 1,2-di-sec-butyl- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. It can form stable complexes with metal ions and participate in redox reactions, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: The parent compound, which is more reactive and less selective in its chemical reactions.
1,1-Diethylhydrazine: A similar compound with ethyl groups instead of sec-butyl groups, which has different reactivity and applications.
Di-tert-butyl hydrazodiformate: Another derivative with tert-butyl groups, used in different synthetic applications.
Uniqueness
Hydrazine, 1,2-di-sec-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its sec-butyl groups provide steric hindrance and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
3711-38-4 |
|---|---|
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1,2-di(butan-2-yl)hydrazine |
InChI |
InChI=1S/C8H20N2/c1-5-7(3)9-10-8(4)6-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
GTTATNIRHPAPPY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NNC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)

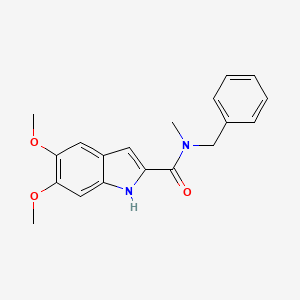
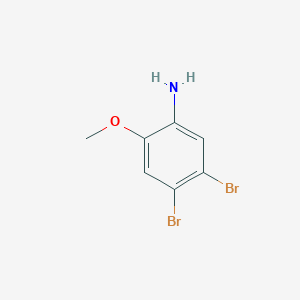
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
